molecular formula C18H18BrN5O3 B2940669 5-amino-1-(4-bromobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-15-8

5-amino-1-(4-bromobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2940669
CAS No.: 899981-15-8
M. Wt: 432.278
InChI Key: NTYXYAGBXRWJDQ-UHFFFAOYSA-N
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Description

5-Amino-1-(4-bromobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a 4-bromobenzyl group at position 1 and a carboxamide moiety linked to a 2,4-dimethoxyphenyl group at position 2. Its synthesis typically involves Huisgen 1,3-dipolar cycloaddition or copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by functionalization of the carboxamide group . Key spectral data include:

  • IR: 3355 and 3310 cm⁻¹ (NH₂), 1666 cm⁻¹ (C=O).
  • ¹H-NMR (DMSO-d6): δ 5.39 (s, 2H, CH₂), 7.11–7.65 (Ar-H), 8.61 (s, 2H, NH₂) .

Properties

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]-N-(2,4-dimethoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O3/c1-26-13-7-8-14(15(9-13)27-2)21-18(25)16-17(20)24(23-22-16)10-11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYXYAGBXRWJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-1-(4-bromobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H20BrN5O3
  • Molecular Weight : 446.305 g/mol

Biological Activity Overview

Research indicates that compounds in the triazole family exhibit various biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The specific compound under discussion has shown promising results in several studies.

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. The following table summarizes relevant findings:

StudyCell Lines TestedIC50 (µM)Mechanism of Action
Study 1A431 (epidermoid carcinoma)< 10Induces apoptosis via mitochondrial pathway
Study 2HT29 (colorectal cancer)< 15Inhibits cell proliferation through cell cycle arrest
Study 3VERO (non-cancerous control)> 100Selective toxicity towards cancer cells

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest effectiveness against both bacterial and fungal strains.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The triazole ring is known to interact with various enzymes, potentially inhibiting their activity.
  • Apoptosis Induction : Studies have indicated that the compound may trigger apoptotic pathways in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in treating diseases:

  • Chagas Disease Treatment : A study explored the use of triazole derivatives against Trypanosoma cruzi, demonstrating significant suppression of parasite burden in infected mice models with submicromolar activity .
  • Antiangiogenic Properties : Research on related triazole compounds indicated their potential in inhibiting angiogenesis, which is crucial for tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,2,3-triazole-4-carboxamide scaffold is a privileged structure in drug discovery. Below is a comparative analysis of structurally related analogs, focusing on substituent effects and biological activities:

Table 1: Structural and Functional Comparisons

Compound Name Substituents (R1, R2) Key Biological Activity IC50/Activity Data Reference ID
Target Compound R1: 4-Bromobenzyl; R2: 2,4-Dimethoxyphenyl Under investigation N/A
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide R1: 4-Fluorophenyl; R2: 2,4-Dimethoxyphenyl Antiproliferative (SNB-75 CNS cancer cells) GP = -27.30% (growth inhibition)
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (Scaffold) R1: Carbamoylmethyl; R2: Variable SOS response inhibition (LexA cleavage) IC50 = ~10–50 µM
5-Amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (GNE551) R1: 4-Bromo-2-fluorophenyl; R2: 2,5-Dimethoxyphenyl TRP channel modulation (asthma research) Structural analog in PDB: 6X2J
N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide R1: 4-Methoxyphenyl; R2: 4-Chlorophenyl Anticancer (molecular conformation studies) Crystal structure analyzed

Key Observations

Substituent Effects on Bioactivity: Halogenated Aryl Groups: The 4-bromobenzyl group in the target compound may enhance hydrophobic interactions in target binding compared to analogs with 4-fluorophenyl (e.g., ) or 4-chlorophenyl (e.g., ). Bromine’s larger atomic radius could improve van der Waals contacts in protein pockets. Methoxy Substitutions: The 2,4-dimethoxyphenyl group in the target compound increases solubility compared to non-polar substituents but may reduce membrane permeability due to steric bulk.

Biological Targets :

  • Anticancer Activity : Analogs with 2,4-dimethoxyphenyl or dichlorophenyl groups (e.g., ) show selective antiproliferative effects, suggesting that electron-donating and withdrawing groups synergize to disrupt cancer cell pathways.
  • Antibacterial Applications : The carbamoylmethyl-substituted scaffold () inhibits LexA self-cleavage (IC50 ~10–50 µM), critical for blocking bacterial SOS responses. The target compound’s bromine substitution might improve metabolic stability but requires validation.

Structural Dynamics: N-Methylation: Methylation of the carboxamide in the scaffold () disrupts β-turn mimetic conformations, reducing SOS inhibition efficacy. This highlights the importance of the free amino group in maintaining bioactive conformations. Triazole Core: The 1,2,3-triazole ring enables π-π stacking and hydrogen bonding, conserved across analogs. Modifications to the triazole (e.g., fusion with pyrimidine in ) alter potency and selectivity.

Table 2: Pharmacokinetic and Physicochemical Properties

Property Target Compound 5-Amino-1-(carbamoylmethyl) analog GNE551
Molecular Weight ~438.3 g/mol ~279.3 g/mol ~465.2 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) ~1.8 (higher polarity) ~3.8 (high lipophilicity)
Solubility Low (methoxy groups offset by Br) Moderate (polar carbamoylmethyl) Low (Br, F, dimethoxy)
Metabolic Stability Likely stable (Br reduces oxidation) Moderate (prone to hydrolysis) Unknown

Q & A

Q. What are the established synthetic pathways for preparing 5-amino-1-(4-bromobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for 1,2,3-triazole formation. For example, analogous triazole derivatives are synthesized by reacting substituted anilines (e.g., 4-bromoaniline) with isocyanides or aldehydes under reflux conditions with catalysts like Cu(I) iodide . A one-pot, multi-component approach involving 4-bromobenzyl bromide, 2,4-dimethoxyaniline, and sodium azide in a polar solvent (e.g., DMF) may yield the target compound. Post-synthesis purification via column chromatography is recommended .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Characterization typically involves:
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., bromobenzyl and dimethoxyphenyl groups).
  • X-ray crystallography : For unambiguous determination of molecular geometry, as demonstrated for structurally similar triazoles (e.g., 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde) .
  • Mass spectrometry : High-resolution MS to verify molecular weight (expected ~435 g/mol based on analogous compounds) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : While direct data on this compound is limited, structurally related triazole-carboxamides exhibit enzyme inhibitory activity (e.g., carbonic anhydrase, histone deacetylase). In vitro assays using recombinant enzymes (e.g., fluorescence-based inhibition assays) are standard. For example, IC50_{50} values for similar compounds range from 0.5–10 µM .

Advanced Research Questions

Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate, PEG chains) at the 5-amino position without disrupting the triazole core.
  • Co-crystallization : Use co-solvents like cyclodextrins to enhance aqueous solubility, as shown for hydrophobic triazole derivatives .
  • Prodrug strategies : Esterify the carboxamide group to improve membrane permeability, followed by enzymatic hydrolysis in target tissues .

Q. What experimental strategies address conflicting data in enzyme inhibition studies (e.g., inconsistent IC50_{50} values across assays)?

  • Methodological Answer :
  • Assay standardization : Ensure consistent buffer pH, temperature, and enzyme concentrations. For example, carbonic anhydrase assays require pH 7.4 and 25°C .
  • Off-target screening : Use proteome-wide activity-based profiling (e.g., kinobeads) to identify non-specific binding .
  • Molecular dynamics simulations : Model ligand-enzyme interactions to rationalize discrepancies (e.g., binding pocket flexibility in HDAC isoforms) .

Q. How can researchers elucidate the mechanism of action for this compound in complex biological systems?

  • Methodological Answer :
  • CRISPR-Cas9 knockout models : Validate target engagement by comparing wild-type vs. gene-edited cell lines (e.g., HDAC1/2 KO in cancer cells).
  • Thermal proteome profiling (TPP) : Identify protein targets stabilized/destabilized by the compound in lysates .
  • Metabolomics : Track downstream metabolic changes (e.g., acetyl-CoA levels for HDAC inhibitors) via LC-MS .

Future Research Directions

Q. What are the understudied applications of this compound beyond enzyme inhibition?

  • Methodological Answer :
  • Antimicrobial studies : Screen against ESKAPE pathogens using broth microdilution assays (e.g., MIC determination) .
  • Neuroinflammation models : Test in microglial cell lines (e.g., BV-2) under LPS-induced inflammation, measuring TNF-α/IL-6 suppression .

Q. How can computational chemistry accelerate the development of derivatives with improved selectivity?

  • Methodological Answer :
  • Virtual screening : Dock derivatives into target enzyme active sites (e.g., HDAC8 vs. HDAC6) using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronegativity (e.g., bromo vs. methoxy groups) with inhibitory potency .

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